Xanthoxyletin Xanthoxyletin Xanthoxyletin belongs to the class of organic compounds known as linear pyranocoumarins. These are organic compounds containing a pyran (or a hydrogenated derivative) linearly fused to a coumarin moiety. Xanthoxyletin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, xanthoxyletin is primarily located in the membrane (predicted from logP). Outside of the human body, xanthoxyletin can be found in herbs and spices, lemon, mandarin orange (clementine, tangerine), and sweet orange. This makes xanthoxyletin a potential biomarker for the consumption of these food products.
Xanthoxyletin is a member of coumarins. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 84-99-1
VCID: VC21339056
InChI: InChI=1S/C15H14O4/c1-15(2)7-6-10-12(19-15)8-11-9(14(10)17-3)4-5-13(16)18-11/h4-8H,1-3H3
SMILES: CC1(C=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)C
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol

Xanthoxyletin

CAS No.: 84-99-1

Cat. No.: VC21339056

Molecular Formula: C15H14O4

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Xanthoxyletin - 84-99-1

CAS No. 84-99-1
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
IUPAC Name 5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one
Standard InChI InChI=1S/C15H14O4/c1-15(2)7-6-10-12(19-15)8-11-9(14(10)17-3)4-5-13(16)18-11/h4-8H,1-3H3
Standard InChI Key JSJIIHRNDMLJGK-UHFFFAOYSA-N
SMILES CC1(C=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)C
Canonical SMILES CC1(C=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)C
Melting Point 133.0 °C
133°C

Chemical Structure and Properties

Basic Identification

Xanthoxyletin belongs to the class of organic compounds known as linear pyranocoumarins, which are characterized by a pyran ring linearly fused to a coumarin moiety. The compound has been well-characterized with the following properties:

ParameterDetails
Common NameXanthoxyletin
Chemical FormulaC₁₅H₁₄O₄
Molecular Weight258.27 g/mol
CAS Registry Number84-99-1
IUPAC Name5-methoxy-8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one
InChI KeyJSJIIHRNDMLJGK-UHFFFAOYSA-N

The chemical structure of xanthoxyletin features a methoxy group at the C-5 position and a dimethyl-substituted pyran ring, giving it unique structural characteristics that contribute to its biological activity .

Physical and Chemical Properties

Xanthoxyletin exhibits several noteworthy physical and chemical properties that influence its biological behavior:

PropertyValue/Description
Average Molecular Mass258.269 g/mol
Monoisotopic Mass258.089 g/mol
StateCrystalline solid
SolubilitySoluble in organic solvents
Chemical ClassificationPhenylpropanoid/polyketide derivative
Molecular FrameworkAromatic heteropolycyclic compound

These properties make xanthoxyletin suitable for various biochemical interactions, particularly in cellular environments where it can interact with specific molecular targets .

Natural Sources and Distribution

Plant Origins

Xanthoxyletin has been isolated from various plant species, primarily belonging to the Rutaceae family. The compound is distributed across several genera:

Plant SourceFamilyNotes
Zanthoxylum americanum (Prickly ash)RutaceaeOne of the primary sources
Erythrina variegataFabaceaeUsed in traditional medicine
Citrus reticulataRutaceaePresent in citrus peels
Citrus medicaRutaceaeFound in various plant parts
Genus ClausenaRutaceaeContains significant amounts

The presence of xanthoxyletin in these plants suggests its potential role in plant defense mechanisms against microbes and herbivores, which has inspired investigations into its antimicrobial properties .

Biological Activities

Antimicrobial Properties

Xanthoxyletin demonstrates significant antimicrobial activity, making it a potential candidate for development as an antimicrobial agent:

ActivityDetails
AntibacterialShows potent activity against various bacterial strains
FungicidalEffective against pathogenic fungi
AlgicidalDemonstrates inhibitory effects on algal growth

These properties suggest xanthoxyletin's potential application in controlling microbial infections and contaminations .

Effects on Gastric Cancer Cells

Research on xanthoxyletin's anticancer properties has demonstrated significant activity against gastric adenocarcinoma:

Target Cell LineEffectsConcentration
SGC-7901Cell cycle arrest (S phase)200-400 μM
SGC-7901Apoptosis induction200-400 μM
SGC-7901Increased ROS production200-400 μM
SGC-7901DNA damage200-400 μM

The study found that xanthoxyletin increased the percentage of cells in S phase from 25.58% (in untreated cells) to 37.52% and 58.61% in cells treated with 200 μM and 400 μM, respectively. This cell cycle arrest was associated with DNA damage and mitochondrial dysfunction .

Effects on Oral Squamous Carcinoma

Xanthoxyletin has demonstrated promising anticancer effects against oral squamous carcinoma cells:

Target Cell LineEffectsIC₅₀ ValueAdditional Findings
SCC-1Growth inhibition10-30 μMLower cytotoxicity for normal cells
SCC-1G2/M phase arrest-Increased cells in G2 phase from 11.62% to 63.15%
SCC-1Apoptosis induction-Altered Bax and Bcl-2 expression
SCC-1Autophagy stimulation-Changes in LC3I, LC3II, Beclin 1, p62, and VSp34 expression

In vivo studies using mouse xenograft models confirmed xanthoxyletin's anticancer potential, with a dose of 25 mg/kg significantly inhibiting tumor growth, reducing tumor weight and volume in a dose-dependent manner .

Effects on Other Cancer Cell Lines

Xanthoxyletin's cytotoxic effects extend to several other cancer cell lines:

Cancer Cell LineIC₅₀ Value
HepG2 (liver cancer)78.2 μM
HCT116 (colorectal cancer)Not specified
SK-LU-1 (lung cancer)Not specified

These findings highlight xanthoxyletin's broad-spectrum anticancer potential across multiple cancer types .

Anti-inflammatory Activities

Xanthoxyletin exhibits anti-inflammatory properties through several mechanisms:

MechanismDetails
iNOS inhibitionInhibition of iNOS protein expression at 10 μM
Nitric oxide synthesisReduction in inflammatory nitric oxide production
TNF-α inhibitionDecreased tumor necrosis factor-alpha protein expression
COX-2 inhibitionReduced cyclooxygenase-2 protein expression

These anti-inflammatory effects suggest potential therapeutic applications in inflammatory conditions .

Antioxidant Activities

Xanthoxyletin demonstrates significant antioxidant properties:

Assay MethodResults
DPPH radical scavengingIC₅₀ value of 247.1 μM (63.8 μg/mL)
Ferric reducing antioxidant power (FRAP)Value of 45.2 μM

Molecular Mechanisms of Action

Cell Cycle Regulation

Xanthoxyletin influences cell cycle progression in cancer cells, with effects that vary depending on the cell type:

Cell LinePhase ArrestMechanism
SGC-7901 (gastric cancer)S phaseDNA damage, altered cell cycle proteins
SCC-1 (oral cancer)G2/M phaseDisruption of cell cycle checkpoint proteins

This ability to arrest the cell cycle at different phases suggests multiple mechanisms of action that may be cell-type specific .

Apoptosis Induction

Xanthoxyletin induces programmed cell death through multiple pathways:

Apoptotic PathwayMechanism
Intrinsic (mitochondrial)Altered Bax/Bcl-2 ratio, mitochondrial dysfunction
DNA damage-relatedDNA damage leading to apoptotic signaling
ROS-mediatedIncreased reactive oxygen species production

These apoptotic effects are dose-dependent and contribute significantly to xanthoxyletin's anticancer activity .

Autophagy Stimulation

In addition to apoptosis, xanthoxyletin induces autophagy in cancer cells:

Autophagic MarkerEffect of Xanthoxyletin
LC3I to LC3II conversionEnhanced conversion, indicating autophagosome formation
Beclin 1Increased expression
p62Altered expression
VSp34Modified expression

The induction of autophagy represents an additional mechanism through which xanthoxyletin may control cancer cell growth .

Signal Transduction Inhibition

Xanthoxyletin modulates key signaling pathways involved in cancer cell proliferation and survival:

Signaling PathwayEffect
MEK/ERK pathwayConcentration-dependent inhibition of p-MEK and p-ERK expression
MEK and ERK levelsNo apparent effect on total MEK and ERK expression

This selective inhibition of the phosphorylated forms of MEK and ERK suggests that xanthoxyletin targets specific post-translational modifications rather than protein expression levels .

Synthesis Methods

The synthesis of xanthoxyletin has been accomplished through various chemical approaches. One notable method involves:

  • Blocking the 8-position of appropriate 7-hydroxycoumarin derivatives with iodine

  • 1,1-dimethyl-2-propynylation

  • Cyclization to form the final product

This synthetic pathway also allows for the creation of related compounds such as 4-methylxanthyletin and 4-phenylxanthyletin .

The availability of synthetic methods for producing xanthoxyletin is significant for further research and potential pharmaceutical development, as it provides a means to obtain the compound without reliance on natural extraction processes.

Future Research Directions

Further investigation of xanthoxyletin should focus on:

  • Detailed toxicological profiling to establish safety parameters

  • Optimization of delivery methods to enhance bioavailability

  • Structure-activity relationship studies to develop more potent derivatives

  • Clinical trials to validate preclinical findings

  • Combination studies with established therapeutic agents to explore synergistic effects

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